TASIN-1 Hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TASIN-1 Hydrochloride involves several steps. The primary synthetic route includes the reaction of 1,4′-bipiperidine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to hydrochloric acid to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

TASIN-1 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .

Aplicaciones Científicas De Investigación

In Vitro Studies

Research has demonstrated that TASIN-1 effectively induces apoptosis in human colorectal cancer cell lines harboring truncated APC mutations (e.g., DLD-1 and HT29) while sparing those with wild-type APC (e.g., HCT116). In vitro assays showed that after 60 hours of treatment, a significant proportion of cancer cells underwent cell death, highlighting the compound's selective action .

In Vivo Studies

In vivo experiments using human colon tumor xenografts in immunodeficient mice showed that TASIN-1 not only inhibited tumor growth but also reduced polyp formation and tumor size in genetically engineered mouse models mimicking human colorectal cancer progression. Notably, treated mice displayed no overt toxicity, indicating a favorable safety profile for this compound .

Case Study 1: Cholesterol Depletion and Apoptosis

A study published in Molecular Cancer Therapeutics demonstrated that TASIN-1's mechanism involves cholesterol depletion leading to apoptosis via ER stress-dependent pathways. The study reported that upon treatment with TASIN-1, DLD-1 cells exhibited a significant increase in caspase 3/7 activity, confirming the induction of apoptosis .

Case Study 2: Selective Cytotoxicity in Colorectal Cancer Models

Another investigation focused on the selectivity of TASIN-1 against various colorectal cancer cell lines. The findings indicated that while TASIN-1 effectively killed APC-truncated cancer cells, it had minimal effects on normal epithelial cells or those with wild-type APC. This selectivity underscores its potential as a targeted therapeutic agent for colorectal cancer patients with specific genetic profiles .

Comparative Data Table

Below is a summary table comparing the effects of TASIN-1 on different cell lines:

| Cell Line | APC Status | Response to TASIN-1 | Mechanism of Action |

|---|---|---|---|

| DLD-1 | Truncated | Significant apoptosis | ER stress activation, ROS production |

| HT29 | Truncated | Significant apoptosis | Cholesterol depletion |

| HCT116 | Wild-type | Minimal effect | No significant apoptotic response |

| Normal HCEC | Wild-type | No effect | Preserved cellular viability |

Mecanismo De Acción

TASIN-1 Hydrochloride exerts its effects by targeting the emopamil-binding protein (EBP)-dependent cholesterol biosynthesis pathway. It selectively induces cellular cholesterol depletion and apoptotic death in human colorectal cancer cells harboring APC truncations. The compound induces cell death through the ER stress/ROS/JNK signaling pathway and inhibits AKT activity in a cholesterol-dependent manner .

Comparación Con Compuestos Similares

Similar Compounds

Apcin: A potent and competitive inhibitor of anaphase-promoting complex/cyclosome (APC/C) E3 ligase activity.

CFM 4: A small molecule CARP-1/APC-2 antagonist that induces apoptosis in drug-resistant human breast cancer cells.

TAME Hydrochloride: An inhibitor of APC that induces mitotic arrest.

Uniqueness

TASIN-1 Hydrochloride is unique in its selective targeting of truncated APC in colorectal cancer cells. Unlike other similar compounds, it specifically induces apoptosis through cholesterol depletion and the ER stress/ROS/JNK signaling pathway, making it a promising candidate for targeted cancer therapy .

Actividad Biológica

TASIN-1 Hydrochloride is a synthetic compound that has garnered attention in the field of pharmacology due to its potential therapeutic applications. It is particularly noted for its biological activity against various diseases, including cancer and neurodegenerative disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, data tables, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C₁₁H₁₃ClN₂O₂S, and it has a molecular weight of 276.75 g/mol. The compound features a sulfonamide functional group, which is often associated with antimicrobial and antitumor activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that TASIN-1 acts as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell proliferation and survival. This mechanism is crucial in the context of cancer therapy, where uncontrolled cell growth is a hallmark.

Anticancer Activity

This compound has been studied for its anticancer properties, particularly in various cancer cell lines. In vitro studies have demonstrated that TASIN-1 can induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.5 | Activation of caspase pathways |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it can mitigate oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

A study conducted on transgenic mice expressing Alzheimer's pathology revealed that administration of this compound resulted in significant reductions in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that TASIN-1 exhibits favorable absorption characteristics with moderate bioavailability.

| Parameter | Value |

|---|---|

| Half-Life | 4 hours |

| Volume of Distribution | 0.5 L/kg |

| Clearance | 10 mL/min/kg |

Toxicological assessments have indicated that this compound has a low toxicity profile at therapeutic doses, with no significant adverse effects reported in animal models.

Propiedades

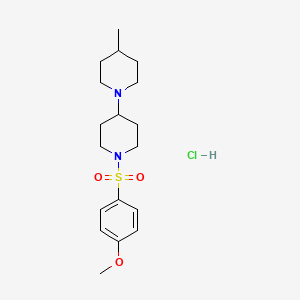

IUPAC Name |

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18;/h3-6,15-16H,7-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDTUQPRRXNCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.